Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate typically involves the protection of the amine group of L-cysteine with a tert-butoxycarbonyl group, followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate involves its ability to undergo chemical transformations that release the active cysteine moiety. The Boc group protects the amine functionality during synthetic processes and can be removed under specific conditions to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar structure but lacks the oxopropyl group.
Methyl N-(tert-butoxycarbonyl)-S-methyl-L-cysteinate: Similar structure but has a methyl group instead of the oxopropyl group.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C12H21NO5S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopropylsulfanyl)propanoate |
InChI |
InChI=1S/C12H21NO5S/c1-8(14)6-19-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m0/s1 |
InChI Key |
GEBVTLRHTGVIEE-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)CSCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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